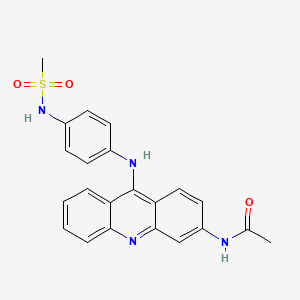
Methanesulfonanilide, 4'-(3-acetamido-9-acridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- is a complex organic compound with a molecular formula of C20H17N3O2S This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- typically involves multiple steps. One common method starts with the preparation of the acridine derivative, which is then reacted with methanesulfonanilide under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit nucleic acid synthesis.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets specific DNA sequences and forms stable complexes, leading to the inhibition of nucleic acid polymerizing enzymes. This mechanism is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- can be compared with other similar compounds, such as:
4’-(9-Acridinylamino)methanesulfonanilide: Similar structure but different functional groups, leading to variations in reactivity and applications.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide:
These comparisons highlight the uniqueness of Methanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)- in terms of its specific functional groups and their impact on its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
53222-14-3 |
|---|---|
Molekularformel |
C22H20N4O3S |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-14(27)23-17-11-12-19-21(13-17)25-20-6-4-3-5-18(20)22(19)24-15-7-9-16(10-8-15)26-30(2,28)29/h3-13,26H,1-2H3,(H,23,27)(H,24,25) |
InChI-Schlüssel |
VGOQIGILSSXAAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


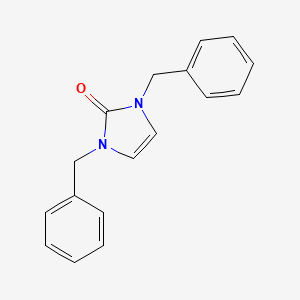
![1-Oxa-6-azaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester](/img/structure/B13937432.png)
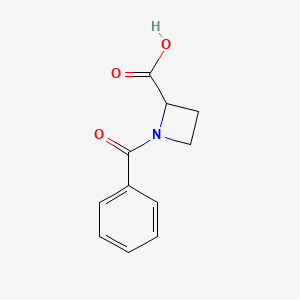
![3-[5-(3-Methyl-piperidin-2-yl)-[1,2,4]oxadiazol-3-yl]-benzonitrile](/img/structure/B13937447.png)
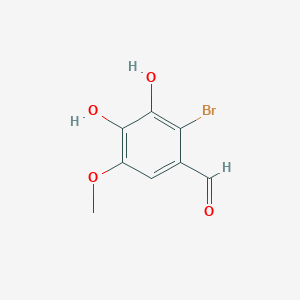
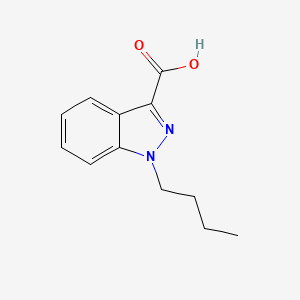
![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)
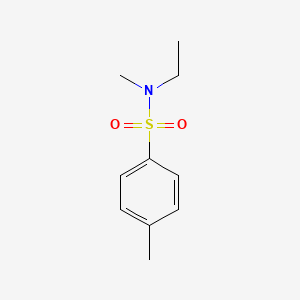
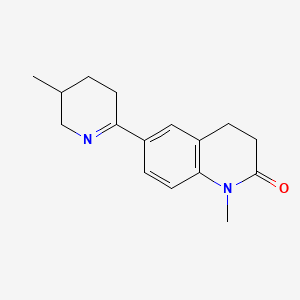
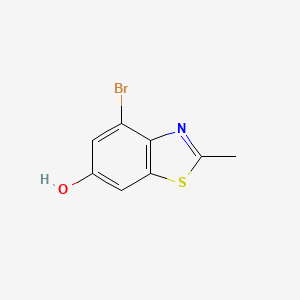
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
